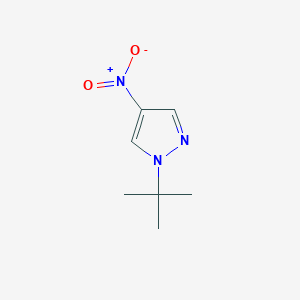![molecular formula C6H4N2O2 B1312757 Isoxazolo[5,4-c]pyridin-3-ol CAS No. 847996-42-3](/img/structure/B1312757.png)
Isoxazolo[5,4-c]pyridin-3-ol
Übersicht
Beschreibung
Isoxazolo[5,4-c]pyridin-3-ol is a chemical compound with the molecular formula C6H4N2O2 and a molecular weight of 136.11 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of Isoxazolo[5,4-c]pyridin-3-ol is represented by the SMILES notation: C1=CN=CC2=C1C(=O)NO2 .Physical And Chemical Properties Analysis
Isoxazolo[5,4-c]pyridin-3-ol is a solid substance . It has a molecular weight of 136.11 and a molecular formula of C6H4N2O2 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antifungal Agents
- Application Summary: Isoxazolo[5,4-c]pyridin-3-ol derivatives have shown promising antifungal properties. The development of effective, non-toxic antifungal agents is a significant challenge in medicinal chemistry .
- Methods of Application: The study investigated the retention behavior of these compounds in a human serum proteins-high-performance liquid chromatography (HSA-HPLC) system. The molecular mechanism of HSA-isoxazolone interactions was explored using a quantitative structure–retention relationship (QSRR) approach .
- Results: The proposed QSRR models presented a correlation between experimentally determined lipophilicity and computational theoretical molecular descriptors. These results indicate that the obtained model can be useful in predicting an affinity to HSA for isoxazolone derivatives .
Phospholipid Affinity
- Application Summary: Isoxazolo[5,4-c]pyridin-3-ol derivatives have been studied for their affinity to phospholipids using Immobilized Artificial Membrane (IAM) chromatography .
- Methods of Application: The study assessed the affinity of isoxazolones to phospholipids using IAM chromatography and compared it with the lipophilicity parameters established by reversed phase chromatography .
- Results: The results indicate that in the studied group of structurally related isoxazolone derivatives, discrepancies occur between the retention under IAM and RP-LC conditions .
Synthesis of Isoxazolo[4,5-b]pyridine Derivatives
- Application Summary: The synthesis of isoxazolo[4,5-b]pyridine derivatives is a topic of interest in organic chemistry. These compounds can be synthesized via two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but they involve complex organic reactions .
- Results: The results of these syntheses are new isoxazolo[4,5-b]pyridine derivatives, which could potentially have various applications in medicinal chemistry and other fields .
Interaction with Human Serum Proteins
- Application Summary: Isoxazolo[3,4-b]pyridin-3(1H)-one derivatives, which are structurally similar to Isoxazolo[5,4-c]pyridin-3-ol, have been studied for their interaction with human serum proteins. This interaction is important for understanding the pharmacokinetics and pharmacodynamics of these compounds .
- Methods of Application: The study used biomimetic chromatography and a quantitative structure–retention relationship (QSRR) approach to investigate the retention behavior of these compounds in a human serum proteins-high-performance liquid chromatography (HSA-HPLC) system .
- Results: The proposed QSRR models presented a correlation between experimentally determined lipophilicity and computational theoretical molecular descriptors. These results indicate that the obtained model can be useful in predicting an affinity to HSA for isoxazolone derivatives .
Affinity to Phospholipids
- Application Summary: Isoxazolo[3,4-b]pyridin-3(1H)-one derivatives have been studied for their affinity to phospholipids using Immobilized Artificial Membrane (IAM) chromatography .
- Methods of Application: The study assessed the affinity of isoxazolones to phospholipids using IAM chromatography and compared it with the lipophilicity parameters established by reversed phase chromatography .
- Results: The results indicate that in the studied group of structurally related isoxazolone derivatives, discrepancies occur between the retention under IAM and RP-LC conditions .
Safety And Hazards
The safety information for Isoxazolo[5,4-c]pyridin-3-ol indicates that it has some hazards associated with it. The hazard statements include H302-H315-H319-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing, and what to do if the compound is swallowed or comes into contact with skin or eyes .
Eigenschaften
IUPAC Name |
[1,2]oxazolo[5,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAFYPVJLKTWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461144 | |
| Record name | isoxazolo[5,4-c]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazolo[5,4-c]pyridin-3-ol | |
CAS RN |
847996-42-3 | |
| Record name | isoxazolo[5,4-c]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)




